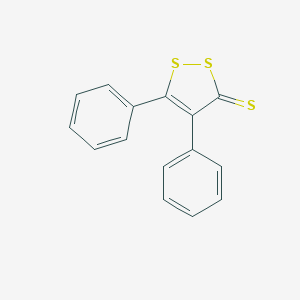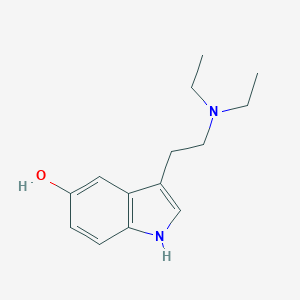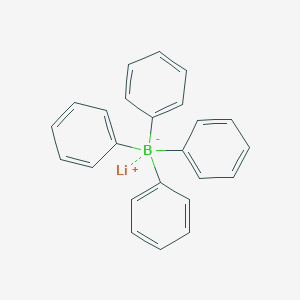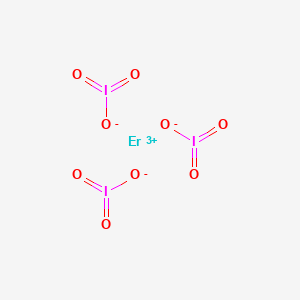
Erbium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium triiodate (ErI3O9) is a rare earth metal compound that has gained significant attention in the scientific community due to its unique properties. Erbium triiodate is a white crystalline powder that is soluble in water and has a molecular weight of 831.8 g/mol.
Wirkmechanismus
The mechanism of action of Erbium triiodate is not fully understood. However, it is believed that the compound interacts with cellular components to induce cell death. Erbium triiodate has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemische Und Physiologische Effekte
Erbium triiodate has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Erbium triiodate has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Erbium triiodate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a high melting point and is insoluble in organic solvents, making it easy to handle in the lab. However, Erbium triiodate is a rare earth metal compound, which makes it expensive and difficult to obtain.
Zukünftige Richtungen
For the study of Erbium triiodate include the development of Erbium triiodate-based materials and further study of its potential use in cancer treatment and inflammatory diseases.
Synthesemethoden
Erbium triiodate can be synthesized through the reaction of erbium nitrate and potassium iodate in an aqueous solution. The reaction is carried out at a temperature of 60°C for 24 hours, resulting in the formation of Erbium triiodate. The synthesized compound can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Erbium triiodate has several scientific research applications. It has been used in the development of solid-state lasers, optical amplifiers, and scintillation detectors. Erbium triiodate is also used as a dopant in glass and ceramic materials to enhance their optical properties. Additionally, it has been studied for its potential use in the treatment of cancer.
Eigenschaften
CAS-Nummer |
14723-96-7 |
|---|---|
Produktname |
Erbium triiodate |
Molekularformel |
ErI3O9 |
Molekulargewicht |
691.97 g/mol |
IUPAC-Name |
erbium(3+);triiodate |
InChI |
InChI=1S/Er.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
YOGVODJHAOWJKG-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Er+3] |
Andere CAS-Nummern |
14723-96-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




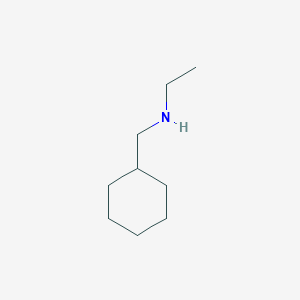
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
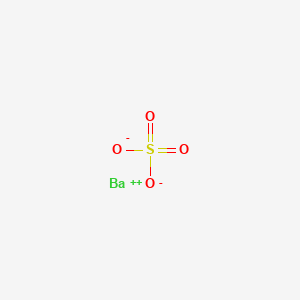
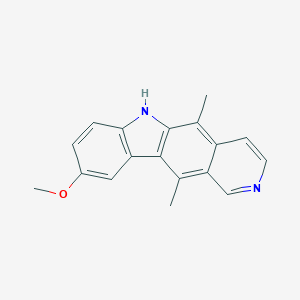

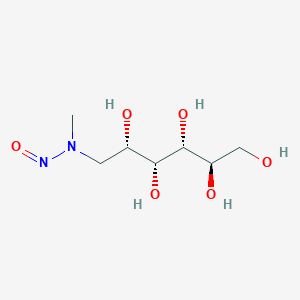
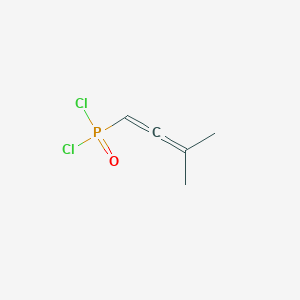
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)

